molecular formula C21H14ClN3O3 B11545828 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11545828
M. Wt: 391.8 g/mol
InChI Key: CPPWEOZFYDOHOX-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a chloronitrophenyl group and a methylbenzoxazolylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group on the benzoxazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, appropriate solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: Formation of (E)-1-(4-CHLORO-3-AMINOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-CARBOXY-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways. Research is ongoing to evaluate its efficacy and safety in preclinical studies.

Industry

In the industrial sector, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its chemical properties can be leveraged to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can be compared with other imines, such as:
    • (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
    • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]ETHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chloronitrophenyl group and a methylbenzoxazolylphenyl group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14ClN3O3/c1-13-3-2-4-19-20(13)24-21(28-19)15-6-8-16(9-7-15)23-12-14-5-10-17(22)18(11-14)25(26)27/h2-12H,1H3

InChI Key

CPPWEOZFYDOHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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